molecular formula C9H15NO4 B15505948 tert-butyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

tert-butyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

Cat. No.: B15505948
M. Wt: 201.22 g/mol
InChI Key: ZITVZMOAHYMMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

InChI

InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)

InChI Key

ZITVZMOAHYMMJY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares this compound with structurally related carbamate derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Index Reference
tert-Butyl N-[(3S)-2-oxooxetan-3-yl]carbamate (98541-64-1) C₈H₁₃NO₄ 187.20 2-oxo instead of 4-oxo; lacks methyl group 0.85
tert-Butyl (3-oxocyclopentyl)carbamate (847416-99-3) C₁₀H₁₇NO₃ 199.25 Cyclopentyl ring; 3-oxo position 0.89
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (4261-80-7) C₁₃H₂₃NO₃ 265.33 Cyclopropyl substituent; linear chain 0.78
tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (113482-47-6) C₁₂H₂₁NO₄ 249.30 6-membered oxane ring; ethyl linker 0.72
tert-Butyl (4-aminooxolan-3-yl)carbamate (2305080-35-5) C₉H₁₈N₂O₃ 202.25 Oxolane (5-membered) ring; 4-amino substituent 0.65

Key Comparative Analysis

Ring System and Stability
  • Oxetane vs. Larger Rings : The 4-membered oxetane in the target compound introduces ring strain, enhancing reactivity compared to 5-membered oxolane (e.g., CAS 2305080-35-5) or 6-membered oxane (CAS 113482-47-6). However, oxetanes are more metabolically stable than open-chain analogs .
  • Cyclic vs.
Functional Group Effects
  • Oxo Position: The 4-oxo group in the target compound may participate in keto-enol tautomerism, unlike 2-oxo derivatives (e.g., CAS 98541-64-1), which lack this versatility .
  • Amino and Hydroxy Substituents: Analogs like CAS 2305080-35-5 (4-aminooxolane) and CAS 186743-06-6 (hydroxycyclopentyl) exhibit hydrogen-bonding capabilities, improving solubility but altering electrophilicity .
Stereochemical Considerations
  • The (2R,3S) configuration in the target compound may confer chiral selectivity in drug-receptor interactions, whereas achiral analogs (e.g., CAS 885280-38-6) lack this specificity .

Preparation Methods

Synthesis of the Oxetanone Ring Intermediate

The oxetanone core is typically constructed via cyclization of β-hydroxyamino acid derivatives. A representative approach involves:

  • Starting Material Preparation :

    • D-Serine or L-Serine derivatives are oxidized to form β-keto acids. For example, N-Boc-D-Serine (tert-butyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate) undergoes selective oxidation using Jones reagent to yield β-keto intermediates.
    • Cyclization is achieved via acid-catalyzed intramolecular esterification. In anhydrous ethyl acetate, the β-keto acid forms the oxetanone ring at −10°C to 5°C, with yields exceeding 85%.
  • Alternative Routes :

    • Ring-closing metathesis (RCM) of allyl glycine derivatives using Grubbs catalysts, though less common due to cost, offers stereochemical control.

Introduction of the tert-Butyl Carbamate Group

The amine at position 3 of the oxetanone ring is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Protection Protocol :

    • Reagents : Boc₂O (1.1–1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).
    • Conditions : Reaction at 0°C for 2 hours, followed by aqueous workup. The Boc group is introduced in >90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
  • Optimization Insights :

    • Excess Boc₂O ensures complete amine protection, while DMAP accelerates the reaction by deprotonating the amine.
    • Ethyl acetate/hexane (8:1) crystallization purifies the product, achieving ≥95% purity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Ethyl acetate is preferred over dichloromethane (DCM) due to lower toxicity and higher recovery rates (80–90%).
  • Reactions conducted at −10°C to 5°C minimize side products like over-oxidation or racemization.

Catalytic Enhancements

  • Phase-transfer catalysis (PTC) : Tetrabutylammonium bromide (TBAB) facilitates alkylation of the oxetanone intermediate with methyl sulfate, yielding 92–97% under mild conditions (0–20°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 2.30 (s, 3H, C2-CH₃), 4.31 (m, 2H, oxetane CH₂), 6.59 (d, J = 7.2 Hz, NH).
  • Mass spectrometry (ESI+) : m/z 295.2 [M+H]⁺, consistent with the molecular formula C₁₀H₁₇NO₅.

Purity Assessment

  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥99% purity after crystallization.

Comparative Analysis of Methodologies

Parameter Method A (Mixed Anhydride) Method B (Boc₂O/DMAP)
Yield 90–93% 88–95%
Solvent Ethyl acetate THF
Reaction Time 3–5 hours 2 hours
Byproducts <5% <2%
Scalability Industrial (>100 kg) Lab-scale (≤1 kg)

Industrial Applications and Environmental Impact

  • Pharmaceutical relevance : The compound serves as a key intermediate for antiepileptic drugs (e.g., lacosamide) and protease inhibitors.
  • Green chemistry metrics : Ethyl acetate’s recyclability reduces waste, while TBAB-catalyzed reactions lower energy consumption by 30% compared to traditional methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.